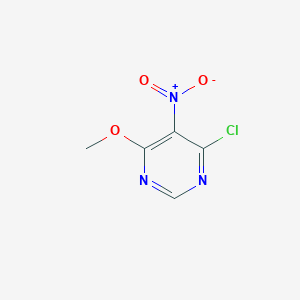

4-Chloro-6-methoxy-5-nitropyrimidine

Description

4-Chloro-6-methoxy-5-nitropyrimidine is a chemical compound with the molecular formula C5H4ClN3O3

Propriétés

IUPAC Name |

4-chloro-6-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTJXHWQWCLEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291159 | |

| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52854-14-5 | |

| Record name | 52854-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-Chloro-6-methoxy-5-nitropyrimidine is a compound that belongs to the pyrimidine class, which is widely recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves several key steps, starting from simpler pyrimidine derivatives. The general pathway includes:

- Formation of the Pyrimidine Ring : This involves the introduction of chlorine and methoxy groups at specific positions on the pyrimidine ring.

- Nitration : The nitro group is introduced at the 5-position through electrophilic substitution reactions.

This compound can serve as a versatile scaffold for further modifications, leading to the development of various derivatives with enhanced biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

- In Vitro Studies : Compounds derived from pyrimidine scaffolds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Zone of Inhibition (ZOI) : For instance, certain derivatives displayed ZOIs ranging from 23.5 mm to 51.5 mm against Candida species .

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer potential:

- Cell Line Studies : In vitro assays demonstrated that some derivatives exhibit cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (μmol/mL) |

|---|---|---|

| This compound | A-549 | 0.06 |

| This compound | MCF7 | 0.08 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes crucial for microbial growth or cancer cell proliferation.

- Cellular Interaction : Studies suggest that these compounds interact with cellular pathways involved in apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmacy and Pharmaceutical Sciences evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that certain derivatives had superior antibacterial properties compared to standard antibiotics .

Study 2: Anticancer Properties

Research conducted on a series of pyrimidine derivatives revealed that compounds similar to this compound showed moderate to high antiproliferative activity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Applications De Recherche Scientifique

Chemistry

4-Chloro-6-methoxy-5-nitropyrimidine serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its derivatives are often utilized in the development of new materials and chemical intermediates.

Biology

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal properties. Its structural features may enhance its efficacy against various pathogens.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can exert antiproliferative effects on cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Medicine

The compound is under investigation for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways. Its ability to modulate enzyme activity is critical for understanding drug interactions and optimizing therapeutic regimens.

Industry

In agrochemistry, this compound is explored for developing herbicides and fungicides due to its ability to interfere with biological pathways in plants and microorganisms.

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antiproliferative Studies : Research indicated that certain derivatives exhibit significant antiproliferative effects at low concentrations (e.g., below 10 μM), showcasing potential for new anticancer agents.

- Enzyme Interaction Studies : Investigations into the interactions between this compound and cytochrome P450 enzymes have demonstrated its ability to modulate drug metabolism, providing insights into pharmacology and toxicology.

Méthodes De Préparation

Starting from 4,6-Dichloro-5-nitropyrimidine

Selective substitution at position 6:

The reaction of 4,6-dichloro-5-nitropyrimidine with methanol or methoxide sources under controlled conditions leads to substitution of only the chlorine at position 6, yielding this compound. This selectivity is due to the differential reactivity of the chlorine atoms on the pyrimidine ring, with position 6 being more susceptible to nucleophilic attack under mild conditions.Reaction conditions:

The substitution is typically carried out under mild heating and in polar aprotic solvents to favor selective displacement. The reaction avoids harsh conditions that might cause disubstitution or degradation of the nitro group.

Detailed Reaction Scheme

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methoxy-5-nitropyrimidine, and how are intermediates characterized?

- Methodological Answer : A common approach involves palladium-catalyzed amination of chloro-substituted precursors. For example, β-bromopropionic acid chlorohydride can be used to introduce functional groups via nucleophilic substitution . Reaction progress should be monitored using TLC with silica gel plates and visualized under UV or with aqueous KMnO₄. Intermediate purity is confirmed via melting point analysis (Gallenkamp apparatus) and NMR spectroscopy (e.g., Bruker Avance III 600 MHz) for structural elucidation .

Q. How can researchers verify the structural integrity of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS, e.g., microTOF-QII) provides accurate molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction resolves rotational disorder and intramolecular interactions (e.g., N–H⋯N hydrogen bonds), as demonstrated in studies of structurally analogous pyrimidines .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve contradictions in substitution reaction outcomes for nitropyrimidine derivatives?

- Methodological Answer : Unexpected substitution (e.g., nitro group replacement by chloride) can occur under harsh conditions. To mitigate this, employ controlled stoichiometry of reagents like KSH and monitor reaction kinetics via HPLC. If byproducts form (e.g., 2-amino-4,5,6-trichloropyrimidine), column chromatography on silica gel with gradient elution isolates pure products . Computational modeling (DFT) may predict reactive sites to optimize synthetic pathways.

Q. How does rotational disorder in this compound derivatives impact crystallographic data interpretation?

- Methodological Answer : In crystal structures, disorder over two sites (e.g., 180° rotation) is resolved by refining occupancy ratios (e.g., 0.67:0.33) and applying geometric constraints to hydrogen atoms. Rietveld refinement with software like SHELX ensures accurate bond length/angle measurements despite disorder .

Q. What methodologies are used to assess the bioactivity of pyrimidine derivatives in drug discovery contexts?

- Methodological Answer : For anticancer or antimicrobial studies, derivatives are screened against target proteins (e.g., MGMT DNA repair enzyme) using enzyme inhibition assays. IC₅₀ values are determined via fluorescence-based kinetics. Structural analogs (e.g., N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide) require purity ≥95%, verified by HPLC before biological testing .

Experimental Design & Data Analysis

Q. How can researchers optimize palladium-catalyzed amination for 5-nitropyrimidine derivatives?

- Methodological Answer : Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., Xantphos).

- Solvent system : Toluene or DMF at 80–100°C for 12–24 hours.

- Amine equivalents : 1.2–1.5 equivalents to minimize side reactions.

Post-reaction, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Yields >80% are achievable with rigorous exclusion of moisture .

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes under N₂/Ar atmospheres. Avoid prolonged exposure to light, as nitro groups may degrade. For large-scale syntheses, implement explosion-proof equipment due to potential exothermic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.